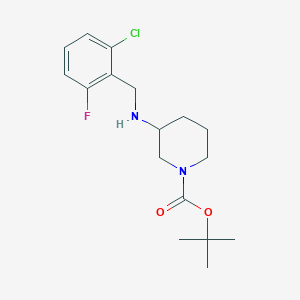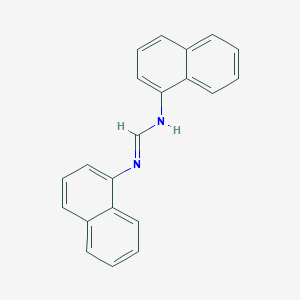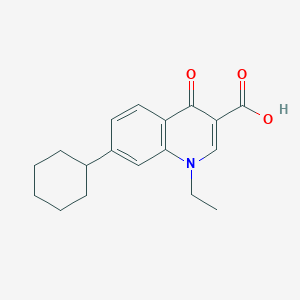
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzylamine moiety substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the benzylamine moiety: This step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butyl protecting group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, DMF (dimethylformamide) as solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent.
Reduction: Lithium aluminum hydride, THF (tetrahydrofuran) as solvent.
Major Products Formed
Nucleophilic substitution: Substituted benzylamine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: Deprotected amine derivatives.
Scientific Research Applications
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the benzylamine moiety allows it to bind to active sites, while the piperidine ring provides structural stability. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 3-aminopiperidine-1-carboxylate: Utilized in fragment-based drug discovery.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Employed in the synthesis of various heterocyclic compounds.
Uniqueness
Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C17H24ClFN2O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chloro-6-fluorophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-9-5-6-12(11-21)20-10-13-14(18)7-4-8-15(13)19/h4,7-8,12,20H,5-6,9-11H2,1-3H3 |
InChI Key |
HHQSQUNVDRVNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)


![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)

